molecular formula C10H10N2O2 B3261318 Ethyl 2-(4-cyanopyridin-3-YL)acetate CAS No. 3423-46-9

Ethyl 2-(4-cyanopyridin-3-YL)acetate

Cat. No. B3261318
M. Wt: 190.2 g/mol
InChI Key: QAFKIQCCQUDSGH-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

KCN (2.64 g, 31.44 mmol) in water (8 mL) was added drop wise over a period of 20 minutes to a solution of 3-(2-ethoxy-2-oxoethyl)pyridine-1-oxide ethyl iodide (I-67b: 5.3 g, 15.72 mmol) in ethanol-water (7:3 ratio, 30 mL) at 50° C. and heating was further continued for another 30 minutes. The reaction was monitored by TLC (50% ethyl acetate in hexane). The reaction mass was quenched using ice and extracted using DCM. The organic layer was dried over sodium sulphate and concentrated under reduced pressure to afford the crude product. Purification by column chromatography on silica gel (1% methanol in CHCl3) afforded 2.4 g of the product.
Name
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
3-(2-ethoxy-2-oxoethyl)pyridine-1-oxide ethyl iodide
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
ethanol water
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].C(I)C.[CH2:7]([O:9][C:10](=[O:19])[CH2:11][C:12]1[CH:13]=[N+:14]([O-])[CH:15]=[CH:16][CH:17]=1)[CH3:8].C(OCC)(=O)C>O.C(O)C.O.CCCCCC>[C:1]([C:17]1[CH:16]=[CH:15][N:14]=[CH:13][C:12]=1[CH2:11][C:10]([O:9][CH2:7][CH3:8])=[O:19])#[N:2] |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
3-(2-ethoxy-2-oxoethyl)pyridine-1-oxide ethyl iodide
Quantity
5.3 g
Type
reactant
Smiles
C(C)I.C(C)OC(CC=1C=[N+](C=CC1)[O-])=O
Name
Quantity
8 mL
Type
solvent
Smiles
O
Name
ethanol water
Quantity
30 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The reaction mass was quenched
EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (1% methanol in CHCl3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1=C(C=NC=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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